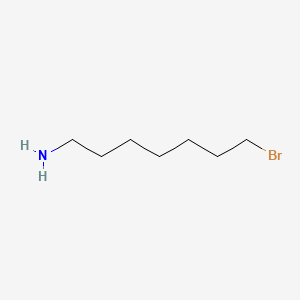

7-Bromoheptan-1-amine

描述

7-Bromoheptan-1-amine (CAS: 452274-41-8) is a primary aliphatic amine with the molecular formula C₇H₁₆BrN and a molar mass of 194.11 g/mol. It features a seven-carbon linear chain terminated by an amine group (-NH₂) at position 1 and a bromine atom at position 5. Key physicochemical properties include:

- Density: 1.206 ± 0.06 g/cm³ (predicted)

- Boiling Point: 222.2 ± 23.0 °C (predicted)

- pKa: 10.63 ± 0.10 (predicted)

This compound is typically used in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, or polymer modifications. Its hydrobromide salt form (CAS: 1082678-45-2) is also commercially available, enhancing solubility in polar solvents .

属性

分子式 |

C7H16BrN |

|---|---|

分子量 |

194.11 g/mol |

IUPAC 名称 |

7-bromoheptan-1-amine |

InChI |

InChI=1S/C7H16BrN/c8-6-4-2-1-3-5-7-9/h1-7,9H2 |

InChI 键 |

RUAYXLGHNDOBIH-UHFFFAOYSA-N |

规范 SMILES |

C(CCCN)CCCBr |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: 7-Bromoheptan-1-amine can be synthesized through several methods. One common approach involves the bromination of heptan-1-amine. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like dichloromethane (DCM) under controlled conditions to ensure selective bromination at the seventh carbon.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, such as temperature and pressure. This ensures high yield and purity of the product. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, further enhances the efficiency of the production process.

化学反应分析

Types of Reactions: 7-Bromoheptan-1-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), leading to the formation of alcohols or ethers.

Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.

Reduction Reactions: The compound can be reduced to form heptan-1-amine by using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

Substitution: Formation of 7-hydroxyheptan-1-amine or 7-alkoxyheptan-1-amine.

Oxidation: Formation of 7-iminoheptan-1-amine or 7-cyanoheptan-1-amine.

Reduction: Formation of heptan-1-amine.

科学研究应用

7-Bromoheptan-1-amine finds applications in various scientific research fields:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Employed in the study of enzyme-substrate interactions and as a building block for bioactive compounds.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with antimicrobial and anticancer properties.

Industry: Utilized in the production of specialty chemicals, surfactants, and as a precursor for the synthesis of functional materials.

作用机制

The mechanism of action of 7-Bromoheptan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and amine group play crucial roles in its binding affinity and reactivity. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways. Its ability to form hydrogen bonds and participate in nucleophilic substitution reactions makes it a versatile molecule in biological systems.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share functional similarities (bromine and amine groups) but differ in chain length, substituents, or protecting groups:

Table 1: Key Attributes of 7-Bromoheptan-1-amine and Analogues

Critical Analysis of Differences

Chain Length and Functional Group Positioning

- This compound ’s longer C7 chain contributes to higher predicted boiling points (222.2°C) compared to shorter analogues like 4-Bromo-N-methylbutan-1-amine hydrobromide (C4 chain). Longer chains increase van der Waals interactions, elevating boiling points .

- In (R)-1-Bromo-4-methylpentan-2-amine , the bromine and amine groups are positioned at C1 and C2, respectively, creating a branched structure. This spatial arrangement may alter nucleophilic substitution reactivity compared to terminal amines .

Substituent Effects

- 4-Bromo-N-methylbutan-1-amine hydrobromide includes a methyl group on the amine, reducing its basicity due to steric hindrance and inductive effects. The hydrobromide salt form improves aqueous solubility, making it preferable for reactions in polar solvents .

- tert-Butyl N-(3-Bromopropyl)carbamate employs a carbamate protecting group, stabilizing the amine for multi-step syntheses. Deprotection (e.g., via acid hydrolysis) is required to regenerate the free amine .

Salt Forms and Solubility

- The hydrobromide salt of this compound (CAS: 1082678-45-2) exhibits higher polarity and solubility in water or ethanol compared to the free base, which is advantageous in pharmaceutical formulations .

生物活性

7-Bromoheptan-1-amine is a chemical compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C7H16BrN

- Molecular Weight : 195.10 g/mol

- CAS Number : 53404542

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the bromination of heptan-1-amine, followed by purification processes to obtain the desired compound in high yield. Various methods have been reported in the literature for the synthesis of similar alkyl amines, which can be adapted for this compound.

Research indicates that this compound exhibits several biological activities, primarily through its interaction with specific biological targets. The compound has been studied for its effects on:

- Neuroprotective Effects : Some studies suggest that derivatives of similar alkyl amines can enhance neuroprotection by modulating pathways related to oxidative stress and amyloid-beta production, which are crucial in neurodegenerative diseases like Alzheimer's .

- Receptor Binding : The compound may interact with G-protein coupled receptors (GPCRs), influencing various signaling pathways. For instance, related compounds have shown selective binding activity towards CCR2 and CCR5 receptors, which are implicated in inflammatory responses and immune regulation .

Case Studies and Research Findings

-

Neuroprotective Studies :

- A study evaluated a series of compounds structurally related to this compound for their ability to reduce amyloid-beta levels in neuronal cultures. Results indicated that certain derivatives could significantly decrease amyloid-beta production while increasing sAPPalpha levels, suggesting a dual mechanism of action that may provide neuroprotection .

- In Vivo Studies :

-

Receptor Activity :

- The biological activity profile of related compounds showed that they can act as potent antagonists at CCR2 receptors, with IC50 values indicating high potency and selectivity against other receptors such as CCR5 . This suggests that this compound might also exhibit similar receptor-specific activities.

Data Table: Biological Activity Overview

| Activity Type | Compound | IC50 Value (nM) | Selectivity |

|---|---|---|---|

| CCR2 Antagonism | This compound | <100 | High against CCR5 |

| Neuroprotection | Related Alkyl Amines | Varies (10 - 20 µM) | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。